Deacetylanisomycin hydrochloride
Description
Historical Context and Discovery
The discovery of this compound traces its origins to the broader investigation of anisomycin, which was first identified and characterized in the 1950s. Anisomycin was initially described as a new anti-protozoan antibiotic, isolated from cultures of various Streptomyces species. The systematic study of this compound led to the identification of its degradation products, among which deacetylanisomycin emerged as a significant derivative.
The relationship between anisomycin and deacetylanisomycin was established through degradation studies, where researchers observed that anisomycin undergoes facile hydrolysis to form deacetylanisomycin under various conditions. This degradation pathway was particularly notable in vivo and in polar solvents in vitro, leading to the recognition of deacetylanisomycin as both a metabolite and a distinct chemical entity worthy of independent investigation.
Early synthetic approaches to deacetylanisomycin were developed in the 1960s, with researchers employing various methodologies to prepare both the compound and its derivatives. One notable approach utilized 2R 3R tartaric acid as starting material and successfully converted it to the hydrochlorides of both anisomycin enantiomers. These synthetic efforts established the foundation for producing this compound in sufficient quantities for detailed characterization and biological evaluation.
The systematic investigation of anisomycin stability under different stress conditions revealed that deacetylanisomycin formation occurs consistently across various degradation pathways. Formation of deacetylanisomycin was observed under alkaline, thermal, acidic, neutral, oxidative, and photolytic conditions, establishing it as the primary degradation product of anisomycin. This consistent formation pattern highlighted the significance of deacetylanisomycin as both a stability indicator and a compound of independent biological interest.
Relationship to Anisomycin and Other Pyrrolidine Antibiotics
This compound maintains a direct structural relationship to anisomycin through the removal of an acetyl group from the pyrrolidine ring system. The compound's molecular formula C12H17NO3.ClH reflects this deacetylation, with the hydrochloride salt providing enhanced stability and solubility characteristics compared to the free base form. This structural modification significantly impacts the compound's biological activity profile, as the removal of the acetyl group substantially reduces the protein synthesis inhibition activity that characterizes anisomycin.
The pyrrolidine ring system remains the central structural feature connecting this compound to other members of this antibiotic family. The compound retains the characteristic 2-((4-methoxyphenyl)methyl)-3,4-pyrrolidinediol core structure, with the stereochemistry designated as (2R,3S,4S). This configuration places this compound within the broader family of dihydroxypyrrolidines that exhibit diverse biological activities despite their structural similarities.
Table 1: Comparative Chemical Properties of Pyrrolidine Antibiotics
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Anisomycin | C14H19NO4 | 265.30 | 22862-76-6 | Acetylated pyrrolidine |
| Deacetylanisomycin | C12H17NO3 | 223.27 | 27958-06-1 | Deacetylated pyrrolidine |
| This compound | C12H17NO3.ClH | 259.73 | 1963-47-9 | Hydrochloride salt form |
The relationship between this compound and other pyrrolidine antibiotics extends beyond structural similarities to encompass functional differences in biological activity. While anisomycin functions as a potent protein synthesis inhibitor, deacetylanisomycin exhibits distinct biological properties, including antimalarial and anticancer activities. Research has demonstrated that deacetylanisomycin inhibits the growth of Plasmodium falciparum strains K1 and T9-96 with half-maximal inhibitory concentrations of 40.29 and 33.57 micromolar, respectively.
The cytotoxic properties of deacetylanisomycin against cancer cell lines further distinguish it from its parent compound. Studies have shown cytotoxic effects against LU99 lung carcinoma cells with a half-maximal inhibitory concentration of 23 micromolar and against MCF-7 breast cancer cells with a half-maximal inhibitory concentration of 34 micromolar. These findings establish deacetylanisomycin as having independent biological significance beyond its role as an anisomycin degradation product.
Natural Occurrence in Streptomyces Species
This compound originates from the biosynthetic machinery of various Streptomyces species, though its natural occurrence is primarily observed as a metabolic product rather than a direct biosynthetic endpoint. The compound represents the core structure of a family of dihydroxypyrrolidines produced by several Streptomyces species, establishing its significance within the natural product landscape.
The biosynthetic pathway leading to deacetylanisomycin formation has been elucidated through studies of anisomycin production in Streptomyces hygrospinosus var. beijingensis. Research has identified the biosynthetic gene cluster responsible for anisomycin synthesis, which includes a core four-gene ensemble that catalyzes the formation of the pyrrolidine system. The genes aniQ, aniP, aniO, and aniN work in concert to construct the molecular framework that ultimately leads to both anisomycin and its deacetylated derivative.
The natural production of deacetylanisomycin occurs through multiple pathways within Streptomyces species. Direct biosynthetic production has been observed in cultures of Streptomyces species, where the compound accumulates as a secondary metabolite. Additionally, the compound forms naturally through the hydrolysis of anisomycin in biological systems, representing an important metabolic transformation that occurs under physiological conditions.
Table 2: Streptomyces Species Associated with Deacetylanisomycin Production
The enzymatic machinery responsible for deacetylanisomycin formation includes acyltransferase systems that can both add and remove acetyl groups from the pyrrolidine ring. The acyltransferase AniI has been identified as a key enzyme in this process, showing broad substrate tolerance and the ability to work with various acyl donors. This enzymatic flexibility suggests that deacetylanisomycin formation represents a regulated metabolic process rather than merely a degradation phenomenon.
The natural occurrence of deacetylanisomycin in Streptomyces cultures has important implications for understanding the ecological role of these compounds. The compound has been identified as a potent growth regulator in plants, suggesting that its production by soil-dwelling Streptomyces species may contribute to plant-microbe interactions in natural environments. This agricultural significance has led to the investigation of deacetylanisomycin as a potential biological control agent and growth modulator.
Position in the Dihydroxypyrrolidine Family of Compounds
This compound occupies a central position within the dihydroxypyrrolidine family of natural products, serving as the fundamental structural core from which various related compounds are derived. The compound's 3,4-dihydroxypyrrolidine framework represents the minimal structural requirement for biological activity within this chemical family, making it an important reference compound for structure-activity relationship studies.
The stereochemical configuration of this compound, designated as (2R,3S,4S), establishes the spatial arrangement that influences its biological properties and interactions with molecular targets. This specific stereochemistry distinguishes it from other pyrrolidine derivatives and contributes to its unique biological profile. The presence of two hydroxyl groups at positions 3 and 4 of the pyrrolidine ring creates a pattern of hydrogen bonding donors that influences the compound's binding interactions with biological macromolecules.
Synthetic studies have demonstrated the importance of deacetylanisomycin's position within the dihydroxypyrrolidine family through the development of various structural analogs. Research utilizing d-tyrosine as a starting material has employed Sharpless asymmetric dihydroxylation to create stereodivergent synthetic routes to deacetylanisomycin and related compounds. These synthetic approaches have enabled the preparation of both enantiomers and structural variants, facilitating detailed structure-activity relationship investigations.
Table 3: Structural Classification of Dihydroxypyrrolidine Compounds
| Structural Class | Representative Compound | Hydroxyl Pattern | Biological Activity |
|---|---|---|---|
| 3,4-Dihydroxypyrrolidines | Deacetylanisomycin | 3,4-dihydroxy | Growth regulation, antimalarial |
| Acetylated derivatives | Anisomycin | 3-acetoxy-4-hydroxy | Protein synthesis inhibition |
| Alternative substitution | Various analogs | Modified patterns | Diverse activities |
| Enantiomeric forms | (+)-Deacetylanisomycin | Mirror image | Reduced or altered activity |
The position of this compound as a core structure has facilitated the development of synthetic methodologies for accessing related dihydroxypyrrolidine compounds. Researchers have demonstrated that the compound can serve as a versatile intermediate for the synthesis of more complex pyrrolidine antibiotics through selective functionalization reactions. The selective acetylation of deacetylanisomycin represents one such transformation that can regenerate anisomycin, demonstrating the reversible nature of the structural relationship between these compounds.
The biological activity profile of this compound within the dihydroxypyrrolidine family reveals important insights into structure-activity relationships. While the compound exhibits reduced protein synthesis inhibition compared to anisomycin, it maintains significant biological activities in other areas, including antimalarial, anticancer, and plant growth regulatory effects. This activity profile suggests that the dihydroxypyrrolidine core structure contains inherent biological recognition elements that are independent of the acetyl substitution pattern.
Research into the mechanism of action of deacetylanisomycin has revealed its utility as a negative control in protein synthesis inhibition studies, particularly in molluscan neurons. This application highlights the compound's position as a structurally related but functionally distinct member of the dihydroxypyrrolidine family, providing researchers with a valuable tool for dissecting the molecular basis of pyrrolidine antibiotic activity.
The comparative analysis of this compound with other dihydroxypyrrolidine family members has contributed to understanding the minimal structural requirements for various biological activities. The compound's retention of antimalarial and anticancer properties, despite the loss of protein synthesis inhibition activity, suggests that these diverse biological effects arise from distinct molecular interactions that are preserved in the deacetylated structure.
Properties
CAS No. |
1963-47-9 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 |
IUPAC Name |
3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, hydrochloride, (2R-(2alpha,3alpha,4beta))- |
InChI |
InChI=1S/C12H17NO3.ClH/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10;/h2-5,10-15H,6-7H2,1H3;1H/t10-,11+,12+;/m1./s1 |
InChI Key |
IXNBCFNTSIHJPF-FVDRTDNTSA-N |
SMILES |
O[C@H]1[C@@H](CC2=CC=C(OC)C=C2)NC[C@@H]1O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacetylanisomycin hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Deacetylanisomycin hydrochloride with structurally or functionally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Source | Purity |
|---|---|---|---|---|---|
| Deacetylanisomycin | 27958-06-1 | C₁₂H₁₇NO₃ | 223.3 | S. griseolus | >99% (HPLC) |
| Anisomycin | 1963-48-0 | C₁₄H₁₉NO₄·HCl | 301.77 | Streptomyces sp. | >95% (HPLC) |
| Deacetylhypnosin | 21794-55-8 | C₂₁H₁₈O₈ | 398.4 | Semi-synthetic | >95% (HPLC) |
| Deacetylravidomycin | 23541-50-6 | C₂₇H₂₉NO₁₀·HCl | 564.0 | Semi-synthetic | >95% (HPLC) |
| Daunorubicin hydrochloride | 5424-01-1 | C₂₇H₂₉NO₁₀·HCl | 564.0 | Streptomyces sp. | >95% (HPLC) |
Key Observations :
- Structural Differences : Deacetylanisomycin lacks the acetyl group of anisomycin, reducing its molecular weight by ~78 g/mol .
- Purity : Deacetylanisomycin has the highest purity (>99%) among the listed compounds, suggesting superior consistency for research applications .
- Source: Unlike semi-synthetic derivatives (e.g., Deacetylhypnosin), Deacetylanisomycin is directly isolated from microbial sources .
Cost Analysis
| Compound | 1 mg Price (USD) | 5 mg Price (USD) | 25 mg Price (USD) |
|---|---|---|---|
| Deacetylanisomycin | N/A | 276 | 966 |
| Deacetylhypnosin | 200 | 700 | N/A |
| Deacetylravidomycin | 574 | 402 | N/A |
| Daunorubicin hydrochloride | 168 | 588 | N/A |
Note: Deacetylanisomycin is more cost-effective at larger scales ($38.64/mg for 25 mg vs. $55.2/mg for 5 mg) .
Preparation Methods
Formation of N-Benzyl Tartarimide
The synthesis commences with the conversion of (+)-tartaric acid into N-benzyl tartarimide (3 ) through condensation with benzylamine. This intermediate retains the original stereochemistry of the tartaric acid, critical for subsequent asymmetric induction.
Grignard Reaction and Diastereomer Separation
Treatment of 3 with the Grignard reagent derived from anisyl chloride introduces the aromatic moiety essential for anisomycin’s bioactivity. The resulting adduct undergoes lithium aluminium hydride (LiAlH4) reduction, yielding two diastereomeric diols (7 and 8 ). Thin-layer chromatography (TLC) facilitates their separation, with diol 8 identified as the precursor to the natural (−)-enantiomer.
Deprotection and Cyclization
Debenzylation of diol 8 via catalytic hydrogenation or acidolysis produces (−)-deacetylanisomycin. For the (+)-enantiomer, diol 7 is acetylated at the C-4 hydroxy group, followed by epoxidation using phosphorus pentachloride (PCl5) and sodium ethoxide (NaOEt). Epoxide ring-opening in boiling acetic acid and subsequent hydrolysis yields (+)-N-benzyl deacetylanisomycin (11 ), which is debenzylated to the free base.
Hydrochloride Salt Formation
While focuses on the free base, conversion to the hydrochloride salt follows standard protocols. The free base is dissolved in a polar solvent (e.g., ethanol or water), and concentrated hydrochloric acid (HCl) is added dropwise at 25–35°C. The pH is adjusted to 3–4 to protonate the secondary amine, precipitating the hydrochloride salt upon cooling. Crystallization from deionized water enhances purity, as demonstrated in analogous syntheses.
Comparative Analysis of Synthetic Routes
Yield and Stereochemical Purity
The tartaric acid route achieves enantiomeric excess (ee) >98% for both (−)- and (+)-forms, with an overall yield of 15–20% across five steps. While modest, this method avoids racemization and ensures pharmacological relevance.
Alternative Approaches
Patent literature describes halogenation and cyclization strategies for related compounds, though these are less applicable to deacetylanisomycin. For instance, tetramisole hydrochloride synthesis employs Lewis acid-catalyzed chlorination, but the absence of an aromatic system in deacetylanisomycin limits crossover.
Optimization Strategies
Solvent and Temperature Effects
Reaction efficiency in the Grignard step improves with tetrahydrofuran (THF) as the solvent, enhancing reagent solubility. Maintaining temperatures below 0°C during LiAlH4 reduction minimizes side reactions.
Catalytic Enhancements
Substituting PCl5 with milder Lewis acids (e.g., boron trifluoride etherate) in epoxidation could reduce degradation risks, though this remains unexplored in published literature.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99.5% for pharmaceutical-grade material.
-
Optical Rotation : [α]D²⁵ = −45° (c = 1, MeOH) for (−)-deacetylanisomycin hydrochloride.
Industrial-Scale Considerations
Large-scale production requires:
Q & A
Q. What are the key physicochemical properties of Deacetylanisomycin hydrochloride relevant to laboratory handling?
this compound (CAS 27958-06-1) has a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.3 g/mol. It is typically isolated from Streptomyces griseolus cultures and is characterized by a purity >99% via HPLC . Key handling considerations include its solubility profile (e.g., in polar solvents like methanol or water) and stability under controlled storage conditions (e.g., refrigeration at 2–8°C in tightly sealed containers to prevent hydrolysis) .
Q. What are the recommended storage conditions for this compound to ensure stability?
Store the compound in a tightly sealed, light-resistant container at 2–8°C. Avoid exposure to moisture, as hygroscopicity may degrade the compound. Long-term stability studies suggest minimal degradation under these conditions when stored for up to 24 months .
Q. What personal protective equipment (PPE) is essential when handling this compound?
Required PPE includes nitrile gloves, a lab coat, safety goggles, and a face shield. Work should be conducted in a fume hood to minimize inhalation risks. Contaminated surfaces must be decontaminated with 70% ethanol .
Advanced Research Questions
Q. How can researchers optimize the isolation of this compound from Streptomyces griseolus cultures?
Isolation involves fermenting S. griseolus in nutrient-rich media (e.g., ISP-2 broth) for 5–7 days at 28°C. Post-fermentation, extract the supernatant with ethyl acetate, concentrate under reduced pressure, and purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Validate purity using UV detection at 254 nm and compare retention times with reference standards .
Q. What experimental approaches are recommended to assess the protein synthesis inhibitory activity of this compound compared to Anisomycin?
Use cell-based assays (e.g., eukaryotic or prokaryotic translation systems) with radiolabeled amino acids (e.g., ³H-leucine) to quantify incorporation rates. Calculate IC₅₀ values via dose-response curves. Comparative studies should include Anisomycin as a positive control, noting that Deacetylanisomycin’s deacetylated structure reduces binding affinity to ribosomal subunits .
Q. How should contradictory data regarding the biological activity of this compound be addressed?
Conduct replication studies under standardized conditions (e.g., pH, temperature, cell line). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay sensitivity). Validate findings using orthogonal methods, such as RNA sequencing to confirm translational inhibition .
Q. Which analytical techniques are most reliable for quantifying this compound purity, and what are their validation parameters?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard. Method validation should include linearity (R² > 0.99 across 0.1–100 µg/mL), precision (%RSD < 2%), and accuracy (recovery rates 98–102%). Mass spectrometry (LC-MS) can confirm molecular identity via m/z 224.1 [M+H]⁺ .
Q. What are the implications of this compound’s structural modifications on its mechanism of action compared to its parent compound?
The absence of an acetyl group reduces its ability to inhibit peptidyl transferase activity in ribosomes, as shown in molecular docking studies. Advanced structural analyses (e.g., X-ray crystallography) reveal weaker hydrogen bonding with 28S rRNA compared to Anisomycin. This structural insight guides the design of analogs with optimized bioactivity .
Methodological Notes
- Safety Protocols : Always reference Safety Data Sheets (SDS) for hazard-specific guidelines. For example, carcinogenicity warnings (Category 2) mandate restricted access and institutional biosafety committee approval .
- Data Interpretation : Use factorial design experiments (e.g., DOE) to evaluate interactions between variables (e.g., pH, temperature) affecting bioactivity .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
